![molecular formula C16H20N2O B14162864 2,2-Dimethyl-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone CAS No. 309270-68-6](/img/structure/B14162864.png)
2,2-Dimethyl-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone is a synthetic compound that belongs to the class of pyridoindole derivatives. These compounds are known for their diverse biological activities, including anti-tumor properties . The structure of this compound includes a pyridoindole core, which is a fused bicyclic system containing both pyridine and indole rings.
Vorbereitungsmethoden
The synthesis of 2,2-Dimethyl-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone involves several steps. . The reaction conditions typically involve the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve optimizing these conditions to increase yield and purity.
Analyse Chemischer Reaktionen
2,2-Dimethyl-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It has been studied for its anti-tumor activity, showing moderate to excellent antiproliferative effects against various cancer cell lines
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone involves its interaction with molecular targets such as enzymes and receptors involved in cell proliferation and apoptosis . Molecular docking studies have shown that this compound can bind to the active sites of certain enzymes, inhibiting their activity and thereby exerting its biological effects. The pathways involved in its action include the inhibition of DNA synthesis and the induction of cell cycle arrest.
Vergleich Mit ähnlichen Verbindungen
2,2-Dimethyl-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone can be compared with other pyridoindole derivatives, such as 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole . While these compounds share a similar core structure, the introduction of different substituents can significantly alter their biological activity and chemical properties. The unique combination of the dimethyl and propanone groups in this compound contributes to its distinct pharmacological profile.
Eigenschaften
CAS-Nummer |
309270-68-6 |
|---|---|
Molekularformel |
C16H20N2O |
Molekulargewicht |
256.34 g/mol |
IUPAC-Name |
2,2-dimethyl-1-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)propan-1-one |
InChI |
InChI=1S/C16H20N2O/c1-16(2,3)15(19)18-9-8-14-12(10-18)11-6-4-5-7-13(11)17-14/h4-7,17H,8-10H2,1-3H3 |
InChI-Schlüssel |
CNGAYVPJEJCGHK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)N1CCC2=C(C1)C3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


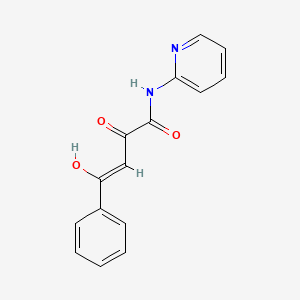

![Ethyl 2-(2,7-dimethyl-[1,3]thiazolo[5,4-b]indol-4-yl)acetate](/img/structure/B14162798.png)
![3-methyl-N-[2-(prop-2-en-1-ylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B14162802.png)
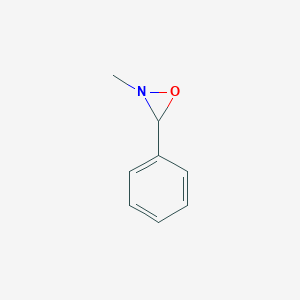
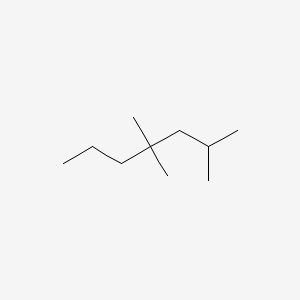
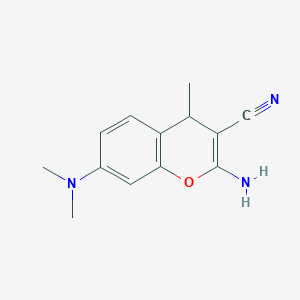
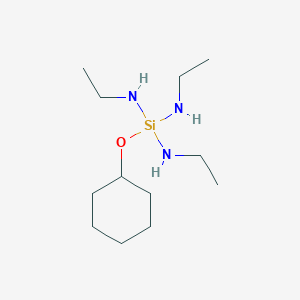
![3-chloro-1-propan-2-yl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14162817.png)
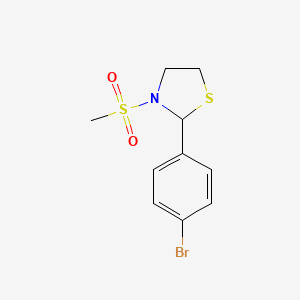
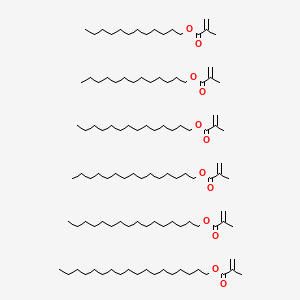
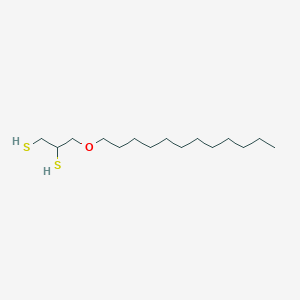
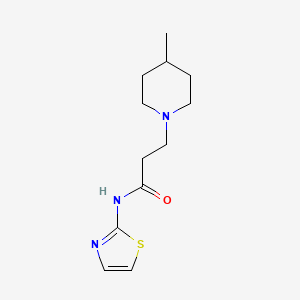
![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B14162858.png)
